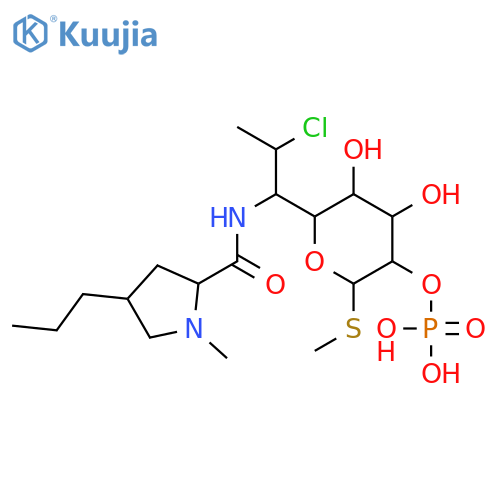

Cas no 24729-96-2 (Clindamycin phosphate)

Clindamycin phosphate 化学的及び物理的性質

名前と識別子

-

- clindamycin phosphate

- (2s-trans)-

- 7(s)-chloro-7-deoxylincomycin2-phosphate

- cleocinphosphate

- dalacinp

- u28508

- methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-l-2-pyrrolidinecarboxamido)-1-thio-l-threo-alpha-d-galacto-octopyranoside 2-(dihydrogen phosphate)

- Clindamycin 2-phosphate

- Clindamycin Phosphate (U-28508E)

- Clindamycine phosphate

- (2s-trans)

- Cleocin T

- Clindamycin 2-dihydrogen phosphate

- Clindamycin 2-dihydrogen phosphate,Clindamycin 2-phosphate

- ClindaMycin phosphate(250Mg)

- Clindets

- Dalacin T

- U-28508

- (2R,3R,4S,5R,6R)-6-((1S,2S)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate

- Cleocin phosphate

- Clindesse

- Clindagel

- Clinda-Derm

- Dalacin P

- CLINDAMYCIN-2-PHOSPHATE

- Clindamycin (phosphate)

- C18H34ClN2O8PS

- 7(S)-Chloro-7-deoxylincomycin 2-phosphate

- CLINDAMYCIN PHOSPHATE IN DEXTROSE 5%

- EH6D7113I8

- U 28508

- CLEOCIN PHOSPHATE IN DEXTROSE 5% IN PLASTIC CONTAINER

- CLINDAMYCIN PHOSPHATE IN DEXTROSE 5% IN PLASTIC CONTAINER

- DSSTox_CID_28603

- DSSTox_RID_82873

- DSSTox_GSID_4867

- Clindamycin phosphate

-

- MDL: MFCD11982855

- インチ: 1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+/m0/s1

- InChIKey: UFUVLHLTWXBHGZ-MGZQPHGTSA-N

- ほほえんだ: Cl[C@@]([H])(C([H])([H])[H])[C@]([H])([C@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(O1)SC([H])([H])[H])OP(=O)(O[H])O[H])O[H])O[H])N([H])C([C@]1([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])N1C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 504.14600

- どういたいしつりょう: 504.146

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 658

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 7

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 174

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.41 g/cm3

- ゆうかいてん: 114°C(lit.)

- ふってん: 159°C

- 屈折率: 122 ° (C=1, H2O)

- ようかいど: DMSO: soluble224mg/mL at 25°C

- すいようせい: Freely soluble in water

- あんていせい: Stable, but store cool. Incompatible with strong oxidizing agents, calcium gluconate, barbiturates, magnesium sulfate, phenytoin, B group sodium vitamins.

- PSA: 183.90000

- LogP: 0.83530

- マーカー: 2356

- ようかいせい: 未確定

Clindamycin phosphate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 22:飲み込み有害。

- セキュリティの説明: 36-26

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:GF2625000

-

危険物標識:

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

- リスク用語:R22

Clindamycin phosphate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Clindamycin phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1131-1 g |

Clindamycin phosphate |

24729-96-2 | >99% | 1g |

$1000.0 | 2022-02-28 | |

| Key Organics Ltd | AS-12554-1MG |

Clindamycin phosphate |

24729-96-2 | >97% | 1mg |

£36.00 | 2025-02-09 | |

| Key Organics Ltd | AS-12554-5MG |

Clindamycin phosphate |

24729-96-2 | >97% | 5mg |

£42.00 | 2025-02-09 | |

| Key Organics Ltd | AS-12554-10MG |

Clindamycin phosphate |

24729-96-2 | >97% | 10mg |

£51.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031475-100g |

Clindamycin phosphate |

24729-96-2 | 98% | 100g |

¥1352 | 2024-05-24 | |

| DC Chemicals | DCAPI1131-250 mg |

Clindamycin phosphate |

24729-96-2 | >99% | 250mg |

$300.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1142-100 mg |

Clindamycin phosphate |

24729-96-2 | 99.18% | 100MG |

¥498.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2257-5G |

Clindamycin Phosphate |

24729-96-2 | >97.0%(T) | 5g |

¥150.00 | 2024-04-17 | |

| MedChemExpress | HY-B1064-100mg |

Clindamycin phosphate |

24729-96-2 | ≥98.0% | 100mg |

¥600 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KJ499-1g |

Clindamycin phosphate |

24729-96-2 | 97.0%(T) | 1g |

¥109.0 | 2022-05-30 |

Clindamycin phosphate 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

Clindamycin phosphateに関する追加情報

Professional Introduction to Clindamycin Phosphate (CAS No: 24729-96-2) in Modern Pharmaceutical Research

Clindamycin phosphate, identified by the chemical compound code CAS No: 24729-96-2, is a widely recognized antibiotic belonging to the lincosamide class. This compound is a phosphate salt of clindamycin, a semi-synthetic antibiotic derived from the fermentation product of *Streptomyces clindamycinus*. Clindamycin phosphate is primarily utilized in the treatment of various bacterial infections due to its potent ability to inhibit bacterial protein synthesis. Its mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby disrupting the process of translation and ultimately leading to bacterial cell death.

The significance of Clindamycin phosphate in contemporary pharmaceutical research cannot be overstated. Over the past decade, there has been a growing interest in developing novel antibiotics to combat the rising issue of antibiotic resistance. Clindamycin phosphate has emerged as a critical compound in this endeavor, particularly in the context of its structural modifications and derivations. Recent studies have highlighted its potential in combination therapies, where it is paired with other antibiotics to enhance efficacy and reduce the likelihood of resistance development.

One of the most compelling aspects of Clindamycin phosphate is its versatility in therapeutic applications. Beyond its traditional use in treating skin and soft tissue infections, it has shown promise in addressing more complex infections, such as those caused by Gram-positive bacteria like *Staphylococcus aureus* and *Streptococcus pyogenes*. The compound's ability to penetrate tissues and achieve therapeutic concentrations makes it particularly valuable in clinical settings where localized infections are prevalent.

In recent years, advancements in drug delivery systems have further expanded the utility of Clindamycin phosphate. Nanoparticle-based formulations and transdermal patches have been developed to improve bioavailability and patient compliance. These innovations not only enhance the efficacy of the drug but also minimize side effects associated with systemic administration. For instance, transdermal patches allow for sustained release of Clindamycin phosphate, reducing the frequency of dosing and improving patient convenience.

The pharmacokinetic profile of Clindamycin phosphate is another area of active research. Studies have demonstrated that after intramuscular administration, clindamycin reaches peak plasma concentrations within a few hours, with a relatively long half-life that allows for extended therapeutic periods. This characteristic makes it particularly suitable for patients requiring prolonged treatment courses. Additionally, research into metabolic pathways has revealed that clindamycin is primarily metabolized by liver enzymes, which has implications for drug interactions and dosing adjustments in patients with liver impairment.

From a clinical perspective, Clindamycin phosphate has been extensively studied for its efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA). While MRSA poses a significant challenge due to its resistance mechanisms, clindamycin's ability to inhibit bacterial protein synthesis remains effective against many strains. Furthermore, recent clinical trials have explored its use in combination regimens with other antibiotics, such as vancomycin or daptomycin, to achieve synergistic effects and overcome resistance barriers.

The safety profile of Clindamycin phosphate is well-documented, with common side effects including gastrointestinal disturbances such as nausea and diarrhea. However, serious adverse events are relatively rare when used as directed. Notably, there have been concerns about Clostridioides difficile-associated diarrhea (CDAD), a condition linked to antibiotic-induced alterations in gut microbiota. Consequently, healthcare providers are advised to monitor patients closely for signs of CDAD when prescribing Clindamycin phosphate.

Recent research has also delved into the anti-inflammatory properties of clindamycin beyond its antibiotic activity. Studies suggest that clindamycin may modulate inflammatory pathways by inhibiting certain cytokines and enzymes involved in the immune response. This finding opens up new avenues for exploring its potential use in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. While further clinical evidence is needed, these preliminary results are promising and warrant further investigation.

The development of resistance against Clindamycin phosphate remains a critical concern. To address this issue, researchers are focusing on understanding the genetic determinants of resistance and identifying strategies to mitigate them. One promising approach involves using clindamycin in combination with other agents that target different bacterial processes or mechanisms. This strategy not only enhances therapeutic outcomes but also reduces the selective pressure that promotes resistance development.

In conclusion,Clindamycin phosphate (CAS No: 24729-96-2) continues to be an indispensable tool in modern medicine due to its broad-spectrum antibacterial activity and versatility in therapeutic applications. Its role in combating resistant bacteria underscores its importance in addressing global health challenges related to infectious diseases. As research progresses, new formulations and combination therapies will likely expand its utility even further, ensuring that it remains a cornerstone of antibiotic treatment for years to come.

24729-96-2 (Clindamycin phosphate) 関連製品

- 23564-05-8(Thiophanate-methyl)

- 7779-90-0(Zinc phosphate)

- 143390-89-0(Kresoxim-Methyl)

- 99-76-3(Methyl Paraben)

- 18323-44-9(Clindamycin)

- 2229253-08-9(3-(4-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)

- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)

- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)

- 2034427-96-6(3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)

- 2228592-67-2(methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate)